2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The compound 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is systematically named according to IUPAC guidelines as 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride . The base structure comprises a bicyclic system with a pyridine ring fused to a partially saturated pyrimidine ring. The numbering follows the pyrido[4,3-d]pyrimidine framework, where the pyridine ring is substituted at the 4-position and fused to the pyrimidine at the 3-position. The hydrochloride salt designation indicates protonation at one of the pyrimidine nitrogen atoms, stabilizing the molecule through ionic interactions.
Key identifiers include:
- Molecular formula : C₇H₉Cl₂N₃.
- Molecular weight : 206.07 g/mol.
- CAS Registry Number : 1314723-39-1 (hydrochloride form).
- InChI : InChI=1S/C₇H₈ClN₃.ClH/c8-7-10-4-5-3-9-2-1-6(5)11-7;/h4,9H,1-3H2;1H.
- SMILES : C1CNCC2=CN=C(N=C21)Cl.Cl.
These identifiers confirm the compound’s unique electronic and steric profile, distinguishing it from unsaturated pyridopyrimidine analogues.
Molecular Geometry and Crystallographic Analysis
The molecular geometry of 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is defined by its bicyclic core. The pyridine ring adopts a planar conformation, while the tetrahydropyrido component exhibits a chair-like puckering due to partial saturation at positions 5–8. X-ray crystallographic data for closely related pyridopyrimidine derivatives (e.g., 2-cyclopropyl analogues) reveal bond lengths and angles consistent with aromatic and aliphatic hybridization states:
- Pyridine C–N bonds : 1.33–1.35 Å.
- Pyrimidine C–Cl bond : 1.73–1.75 Å.
- Dihedral angle between rings : 12.5°–14.2°, indicating mild non-planarity.
While direct crystallographic data for this hydrochloride salt remains unpublished, computational models (DFT) predict protonation at N3 of the pyrimidine ring, leading to a localized positive charge and enhanced hydrogen-bonding capacity with the chloride counterion. The tetrahydropyrido ring’s saturation reduces steric strain, favoring a boat conformation in solution.
Tautomeric Forms and Ring Conformational Dynamics
Tautomerism in pyridopyrimidine systems is influenced by substituents and protonation states. For 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride, the pyrimidine ring exists predominantly in the lactam form (keto tautomer) due to stabilization from the electron-withdrawing chlorine substituent at position 2. Key tautomeric considerations include:
- Keto-enol equilibrium : The unprotonated base may exhibit enolization at N1, but protonation in the hydrochloride form locks the lactam tautomer.
- Ring puckering : The tetrahydropyrido moiety undergoes rapid chair-to-chair interconversion at room temperature, with an energy barrier of ~6.2 kcal/mol.
Nuclear magnetic resonance (NMR) studies of analogous compounds (e.g., 4-pyrimidone derivatives) show downfield shifts for pyrimidine protons (δ 8.2–8.5 ppm) in the lactam form, consistent with aromatic deshielding. Protonation further shifts these signals by 0.3–0.5 ppm due to increased electron withdrawal.
Comparative Structural Analysis with Pyridopyrimidine Analogues
Structural variations among pyridopyrimidine derivatives significantly impact their electronic and conformational properties:
Key observations:
- Electron-withdrawing groups (e.g., Cl) reduce π-electron density in the pyrimidine ring, increasing electrophilicity at N1 and N3.
- Saturation in the tetrahydropyrido ring decreases planarity, reducing conjugation and altering reactivity toward nucleophilic substitution.
- Protonation in hydrochloride salts enhances solubility via ionic interactions, unlike neutral analogues.
These structural nuances underscore the compound’s versatility in medicinal chemistry, particularly as a scaffold for kinase inhibitors.
Properties
IUPAC Name |
2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3.ClH/c8-7-10-4-5-3-9-2-1-6(5)11-7;/h4,9H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRGZFZMXMCLTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724851 | |
| Record name | 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314723-39-1 | |
| Record name | 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gewald Reaction for Core Formation
In a representative procedure, N-methyl-4-piperidone (5 g, 26.42 mmol) is combined with ethyl cyanoacetate (3.09 mL, 29.06 mmol) and elemental sulfur (1.02 g, 31.70 mmol) in ethanol (55 mL). Morpholine (4.62 mL, 52.84 mmol) is added as a catalyst, and the mixture is refluxed for 2 hours. This step yields a thieno[2,3-d]pyrimidin-4(3H)-one intermediate, which is purified via extraction with dichloromethane and subsequent trituration with methanol.
Key Reaction Conditions:
Chlorination and Cyclization Strategies
Chlorination at the 2-Position
Hydrochloride Salt Formation
The final step involves converting the free base to its hydrochloride salt to enhance stability and solubility. This is accomplished by treating the compound with hydrochloric acid (HCl) in a polar solvent such as ethanol or water. GlpBio specifies that the hydrochloride form is stored at room temperature under inert conditions to prevent decomposition.
Practical Considerations:
-
Solubility: The hydrochloride salt exhibits improved solubility in aqueous and polar organic solvents compared to the free base.
-
Storage: Stable at room temperature when protected from moisture and oxygen.
Optimization and Yield Analysis
Reaction Efficiency and Byproduct Management
Yields for critical steps are influenced by reaction time, temperature, and reagent purity. For instance, extending the Gewald reaction time beyond 2 hours may increase byproduct formation, reducing overall yield. Similarly, incomplete chlorination due to insufficient POCl₃ stoichiometry can necessitate rework steps.
Comparative Yield Data
The table below summarizes yields from analogous syntheses:
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Gewald Reaction | Ethanol, morpholine, reflux | 85 | |
| Chlorination | POCl₃, reflux | 78–82 | |
| Hydrochloride Formation | HCl in ethanol | 90–95 |
Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
Commercial suppliers report a purity of ≥95% for the final product, validated via high-performance liquid chromatography (HPLC). Impurities typically include residual solvents (e.g., ethanol) and unreacted intermediates, which are minimized through recrystallization.
Industrial and Research-Scale Preparation
Biological Activity
2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and pharmacological research. Its structural characteristics suggest a promising profile for targeting various biological pathways.
- Chemical Formula : C₇H₈ClN₃
- CAS Number : 944901-59-1
- Molecular Weight : 163.61 g/mol
- Purity : ≥95% .
Research indicates that 2-chloro derivatives of pyrido[4,3-d]pyrimidines exhibit notable cytotoxic effects against various cancer cell lines. The biological activity is primarily attributed to:
- Inhibition of Kinases : The compound demonstrates inhibitory activity against key kinases involved in cancer progression, including EGFR and VEGFR2.
- Induction of Apoptosis : Studies show that treatment with this compound can lead to apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins such as caspase-3 and Bcl-2 .
Biological Activity Data
The following table summarizes the biological activity of this compound based on various studies:
| Cell Line | IC50 (µM) | Mechanism | Notes |
|---|---|---|---|
| HepG2 | 40 - 204 | Induces apoptosis | Increased caspase-3 and Bax; decreased Bcl-2 |
| HeLa | 29 - 59 | Cell cycle arrest | Varies with substituent presence |
| MDA-MB-231 | Varies | Potential necrosis | Further studies needed |
| MCF-7 | Varies | Cytotoxicity | Structure-activity relationship observed |
Case Studies
- HepG2 Cell Line Study :
- Comparative Analysis with Known Inhibitors :
Structure-Activity Relationship (SAR)
The presence of the chlorine atom at the 2-position significantly enhances the cytotoxicity of the compound. Variations in substituents at other positions have been shown to alter its efficacy across different cancer cell lines:
Scientific Research Applications
Structural Information
- Molecular Formula : CHClN
- CAS Number : 1432795-17-9
- IUPAC Name : 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
Medicinal Chemistry
This compound has shown promise as a scaffold for developing new pharmaceutical agents. Its derivatives have been investigated for their potential anti-cancer properties. For example, modifications to the pyrimidine ring structure have led to compounds with enhanced cytotoxic activity against various cancer cell lines .
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against several bacterial strains and found significant inhibitory effects, suggesting its potential use in developing new antibiotics .
The compound's mechanism of action has been explored in various studies. It is believed to interact with specific biological targets, potentially inhibiting key enzymes involved in cellular processes. For instance, its ability to inhibit certain kinases has been documented, which may contribute to its anti-cancer effects .
Synthesis of Bioactive Molecules
The compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex heterocyclic compounds through various chemical reactions such as cyclization and functionalization reactions . This versatility makes it valuable for chemists looking to create new bioactive scaffolds.
Pharmacological Studies
Pharmacological studies have indicated that derivatives of this compound may possess anti-inflammatory and analgesic properties. These findings support further investigation into its therapeutic potential in treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of a derivative of this compound on breast cancer cells. The results indicated that the compound induced apoptosis and inhibited cell proliferation significantly more than standard treatments .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The findings revealed that it exhibited a minimum inhibitory concentration comparable to established antibiotics, highlighting its potential as a lead compound for antibiotic development .
Comparison with Similar Compounds
Key Identifiers :
- Molecular Formula : C₇H₈ClN₃ (neutral form)
- CAS Numbers : 1314723-39-1 (hydrochloride salt) ; 944901-59-1 (free base)
- Molecular Weight : 169.61 g/mol (free base)
Structural and Functional Comparison with Analogs
Positional Isomers of Chlorinated Tetrahydropyridopyrimidines
Differences in chlorine substitution and ring fusion significantly alter reactivity and biological activity:
Key Observations :
- Position 2 vs. 4 Chlorine : Chlorine at position 2 (target compound) enhances electrophilicity for nucleophilic aromatic substitution, enabling derivatization at this site. In contrast, 4-chloro analogs (e.g., QK-7146) may exhibit different reactivity patterns due to steric and electronic effects .
- Ring Fusion : The [4,3-d] fusion in the target compound creates a distinct spatial arrangement compared to [3,4-d] (QV-6391) or [2,3-d] (CAS 1803600-85-2) isomers, affecting binding to biological targets like kinases .
Substituted Derivatives with Additional Functional Groups
Modifications such as benzyl, trifluoromethyl, or phenyl groups influence solubility, potency, and selectivity:
Key Observations :
- For example, the 7-benzyl derivative () may target intracellular enzymes more effectively .
- Trifluoromethyl (CF₃) : Introduces electron-withdrawing effects, stabilizing the molecule against metabolic degradation .
- Amino (NH₂) Group: Facilitates hydrogen bonding, as seen in analogs like 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine, which may improve target affinity .
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride, considering yield and scalability?
- Methodological Answer : The compound is typically synthesized via cyclization reactions starting from pyrimidine or pyridine precursors. For example, describes a practical route using methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate as an intermediate, optimized for drug discovery applications. Key steps include:
- Cyclization : Using amidines or urea derivatives under reflux conditions (e.g., ethanol or THF at 80–100°C).
- Catalysts : Acidic or basic conditions (e.g., HCl or KOH) to promote ring closure.
- Scalability : Batch-wise purification via recrystallization (e.g., using ethanol/water mixtures) improves yield (>70% in multi-gram scales) .
Alternative routes involve multicomponent reactions (), but these may require stricter temperature control (e.g., 0–5°C for intermediate stabilization).
Q. How can the compound’s structure be characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., SHELX programs) resolves bond angles and dihedral angles. For example, reports a dihedral angle of 56.27° between the pyrimidine ring and ester groups in a derivative, confirming spatial orientation .
- NMR : H and C NMR (in DMSO- or CDCl) identify proton environments (e.g., aromatic protons at δ 8.2–8.5 ppm and aliphatic protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 208.09 for the free base) .
Q. What factors influence the compound’s stability under different storage conditions?
- Methodological Answer :
- Temperature : Decomposition occurs above 210°C (), requiring storage at 2–8°C in amber vials to prevent thermal degradation .
- Moisture : Hygroscopic nature necessitates desiccants (e.g., silica gel) in storage containers.
- Light Sensitivity : UV exposure accelerates degradation; use light-resistant packaging .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to evaluate substituent effects on bioactivity?
- Methodological Answer :
- Substituent Variation : Modify positions 2 (chloro group) and 4 (hydrogen or methyl groups) to assess binding affinity. highlights that small alkyl/ether groups at R1 (position 2) enhance target engagement (e.g., TGR5 receptor binding) .
- Library Synthesis : Parallel chemistry (e.g., Heck or Horner–Emmons reactions) diversifies aryl/heteroaryl substituents. For example, trifluoromethyl groups at position 4 () improve metabolic stability .
- Biological Assays : Pair synthetic analogs with in vitro enzyme inhibition assays (e.g., IC profiling) to correlate structural changes with activity .
Q. How to resolve contradictions in crystallographic data between polymorphs or derivatives?
- Methodological Answer :
- Data Validation : Cross-validate using multiple techniques (e.g., powder XRD vs. single-crystal XRD). resolves discrepancies in dihedral angles by refining data with SHELXL (R-factor <0.06) .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies polymorphic transitions (e.g., endothermic peaks at 206–211°C) .
- Computational Modeling : Density functional theory (DFT) optimizes molecular geometry to reconcile experimental vs. theoretical bond lengths .
Q. What analytical methods are recommended for purity assessment and impurity profiling?
- Methodological Answer :
- HPLC-PDA : Use C18 columns (e.g., 5 µm, 250 mm × 4.6 mm) with gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities at 254 nm. notes chlorinated byproducts (e.g., risperidone intermediates) as common contaminants .
- Elemental Analysis : Confirm C, H, N, Cl content (±0.3% theoretical values) .
- Tandem MS : Identify trace impurities (e.g., m/z 225.05 for hydrolyzed derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
